ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate
CAS No.: 1013785-97-1
Cat. No.: VC7353352
Molecular Formula: C12H14N4O3S
Molecular Weight: 294.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013785-97-1 |
|---|---|
| Molecular Formula | C12H14N4O3S |
| Molecular Weight | 294.33 |
| IUPAC Name | ethyl 2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H14N4O3S/c1-4-19-11(18)8-6-20-12(13-8)14-10(17)9-5-7(2)15-16(9)3/h5-6H,4H2,1-3H3,(H,13,14,17) |
| Standard InChI Key | YQTALTDBXBPSML-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2C)C |
Introduction
Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate is a complex organic compound that combines a thiazole ring with a pyrazole moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both thiazole and pyrazole rings makes it an interesting candidate for studying pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis Methods
The synthesis of ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate would likely involve coupling reactions between thiazole derivatives and pyrazole-5-carboxylic acid or its derivatives. Common coupling agents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and other carbodiimides. The reaction conditions can be optimized using techniques like microwave-assisted synthesis or one-pot reactions to enhance efficiency and yield.
Biological Activities
While specific biological activities of ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate are not detailed in the available literature, compounds with similar structures have shown potential in various pharmacological applications. These include antimicrobial, anticancer, and anti-inflammatory activities, which are common among heterocyclic compounds containing thiazole and pyrazole rings .
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume